Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
Description
Historical Context of Pyridazine Chemistry
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazine), was first synthesized in 1885 by Emil Fischer during his investigations into the Fischer indole synthesis. Fischer’s work involved condensing phenylhydrazine with levulinic acid, marking the birth of pyridazine chemistry. The parent heterocycle was later isolated in 1894 by Taüber through oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. Early structural studies by Wilhelm Körner and James Dewar in the late 19th century confirmed pyridazine’s analogy to benzene, with nitrogen substitution altering its electronic properties.
Pyridazine’s synthetic utility expanded in the 20th century, particularly in agrochemicals and pharmaceuticals. For example, hydralazine (an antihypertensive agent) and minaprine (an antidepressant) emerged as early pyridazine-based drugs. The development of pyridazine derivatives accelerated with advances in cyclization techniques, such as the Hantzsch pyridine synthesis, adapted for diazine systems.
Table 1: Milestones in Pyridazine Chemistry
| Year | Discovery/Advancement | Key Contributors |
|---|---|---|
| 1885 | First pyridazine synthesis | Emil Fischer |
| 1894 | Isolation of parent pyridazine | Taüber |
| 1924 | Industrial synthesis via Chichibabin reaction | Aleksei Chichibabin |
| 1950s | Pyridazine-based pharmaceuticals | Multiple contributors |
Significance of Ethyl 6-Chloro-3-Hydroxypyridazine-4-Carboxylate in Heterocyclic Chemistry
This compound (CAS: 61404-41-9) is a structurally complex pyridazine derivative with multifunctional reactivity. Its molecular formula, C₇H₇ClN₂O₃, features:
- A chloro group at position 6, enabling nucleophilic substitution.
- A hydroxyl group at position 3, facilitating hydrogen bonding and oxidation reactions.
- An ethyl carboxylate at position 4, offering ester hydrolysis potential.
This compound serves as a critical intermediate in synthesizing bioactive molecules. For instance, it is a precursor to kinase inhibitors and anticancer agents, where the pyridazine scaffold modulates physicochemical properties like solubility and dipole interactions. Its synthetic versatility is highlighted in patents describing routes to pyridazine-based herbicides and antivirals.
Overview of the Pyridazine Scaffold in Chemical Sciences
The pyridazine scaffold is distinguished by its high dipole moment (4.22 D) and weak basicity (pKa ~2.3), which arise from electron-withdrawing nitrogen atoms. These properties enable unique applications:
Table 2: Pyridazine vs. Other Diazines
| Property | Pyridazine | Pyrimidine | Pyrazine |
|---|---|---|---|
| Dipole moment (D) | 4.22 | 2.10 | 0.80 |
| Basicity (pKa) | 2.3 | 1.3 | 0.6 |
| Aromatic stabilization | Moderate | High | Low |
Applications of the Pyridazine Scaffold:
- Pharmaceuticals :
Agrochemicals :
Materials Science :
The scaffold’s synthetic flexibility is further demonstrated in multicomponent reactions (e.g., Suzuki-Miyaura cross-coupling), enabling functionalization at C3, C4, and C6 positions. This compound exemplifies this adaptability, serving as a linchpin for generating diverse heterocyclic libraries.
Properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUDFWPROPPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491708 | |
| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-41-9 | |
| Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route via 6-chloro-3-hydroxypyridazine-4-carboxaldehyde and Grignard Reagent
This method involves the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-chloro-3-hydroxypyridazine-4-carboxaldehyde | Chlorination of 3-hydroxypyridazine-4-sulfonic acid using chloroform or carbon tetrachloride | Chlorinating agents introduce the chloro substituent at position 6 |
| 2 | Preparation of Grignard reagent | Magnesium metal treated with halogen (iodine or bromine) | Generates reactive organomagnesium intermediate |
| 3 | Reaction of Grignard reagent with aldehyde | Addition in ether or polar solvents (e.g., acetonitrile) at room temperature | Forms intermediate alkoxide; HCl gas evolution observed |
| 4 | Hydrolysis of intermediate | Treatment with water | Yields this compound by ester formation |
This route is favored for its moderate reaction conditions and relatively straightforward steps.
Route via 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid and Ethyl Benzene Derivative
This alternative synthetic pathway includes:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid | Chlorination of 2H-pyridazine-2-sulfonic acid with chloroform or carbon tetrachloride | Introduces chloro substituent and carboxylic acid functionality |
| 2 | Preparation of ethyl benzene derivative | Halogenation of ethyl benzene with halogen (chlorine or bromine) in presence of Lewis acid catalyst (AlCl3) | Produces ethyl chloride or ethyl bromide derivatives |
| 3 | Reaction of ethyl benzene derivative with pyridazine acid | Reaction in solvents like acetonitrile or ether | Forms the ester linkage to yield the target compound |
This route is useful when starting from ethyl benzene derivatives and allows for variation in ester substituents.
Detailed Reaction Conditions and Mechanistic Insights
Chlorination: Typically performed using chloroform or carbon tetrachloride as chlorinating agents under controlled temperature to selectively introduce chlorine at the 6-position of the pyridazine ring.
Grignard Formation: Magnesium metal is activated by halogens such as iodine or bromine to form the Grignard reagent, which is highly nucleophilic and reacts with the aldehyde intermediate to form an alkoxide intermediate.
Esterification and Hydrolysis: The intermediate formed after Grignard addition undergoes hydrolysis in aqueous media to yield the ethyl ester functional group characteristic of the final compound.
Solvent Systems: Ether solvents (e.g., diethyl ether) or polar aprotic solvents like acetonitrile are preferred to stabilize reactive intermediates and facilitate nucleophilic addition reactions.
Comparative Summary of Preparation Routes
| Feature | Route via Aldehyde + Grignard | Route via Pyridazine Acid + Ethyl Benzene Derivative |
|---|---|---|
| Starting Materials | 3-hydroxypyridazine-4-sulfonic acid, magnesium, halogen | 2H-pyridazine-2-sulfonic acid, ethyl benzene, halogen, Lewis acid catalyst |
| Key Intermediates | 6-chloro-3-hydroxypyridazine-4-carboxaldehyde, Grignard reagent | 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid, ethyl chloride/bromide |
| Reaction Conditions | Room temperature, ether/acetonitrile solvents | Lewis acid catalysis, acetonitrile/ether solvents |
| Advantages | Mild conditions, direct formation of ester | Flexibility in ester substituent, industrial scalability |
| Challenges | Handling of reactive Grignard reagents | Requires Lewis acid catalyst, potential side reactions |
Supporting Research Findings and Data
Yields: Reported yields for pyridazine derivatives using similar synthetic strategies range from 50% to 85%, depending on the method and purification steps.
Purity and Characterization: The final compound is characterized by spectroscopic methods (NMR, IR, MS) confirming the presence of chloro, hydroxyl, and ester groups. Melting points and chromatographic purity are used to assess product quality.
Reaction Monitoring: Evolution of hydrogen chloride gas during Grignard addition is a key indicator of reaction progress.
Additional Notes on Related Compounds
The precursor 6-chloro-3-hydroxypyridazine-4-carboxylic acid is synthesized by chlorination of 3-hydroxypyridazine-4-carboxylic acid and serves as a key intermediate in the esterification step to form the ethyl ester.
Oxidation and substitution reactions on the hydroxyl and chloro groups respectively can be performed post-synthesis to generate derivatives for further biological or chemical studies.
Summary Table of Preparation Methods
| Step No. | Process | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Chlorination of pyridazine sulfonic acid | Chloroform or CCl4, room temp | 6-chloro-3-hydroxypyridazine-4-carboxaldehyde or 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid |
| 2 | Preparation of Grignard reagent or ethyl benzene derivative | Mg + halogen (I2/Br2) or ethyl benzene + halogen + AlCl3 | Organomagnesium reagent or ethyl chloride/bromide |
| 3 | Nucleophilic addition or esterification | Ether or acetonitrile solvent, room temp | Intermediate alkoxide or ester linkage |
| 4 | Hydrolysis or work-up | Water addition, mild conditions | This compound |
Chemical Reactions Analysis
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-chloro-3-oxopyridazine-4-carboxylate.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and other organic compounds. The compound can be synthesized through the reaction of 6-chloro-3-hydroxypyridazine-4-carboxaldehyde with ethyl bromide in the presence of a catalyst .
Chemical Reactions
The compound undergoes several chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : It can be reduced to yield the corresponding alcohol derivative.
- Substitution : The chlorine atom may be replaced by nucleophiles such as amines or thiols.
Biological Applications
Antimicrobial Activity
this compound has demonstrated promising antimicrobial properties against various bacterial strains. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 12 |
| Escherichia coli | 64 µg/mL | 10 |
| Pseudomonas aeruginosa | 128 µg/mL | 8 |
These results suggest that the compound could be a valuable candidate for developing new antibacterial agents.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The following table outlines its effects on specific cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human T-cell leukemia (CCRF-HSB-2) | 15 | Induction of apoptosis |
| Human oral epidermoid carcinoma (KB) | 20 | Inhibition of tubulin polymerization |
The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Industrial Applications
Agrochemicals and Pharmaceuticals
this compound is integral to the development of agrochemicals, including insecticides and fungicides. Its derivatives are effective against various pests and weeds, making it a crucial component in agricultural practices .
Dyes and Pigments
The compound is also used in producing dyes and pigments, particularly yellow dyes for the textile industry. Its ability to undergo various chemical reactions allows for the synthesis of diverse colorants .
Case Studies and Research Findings
Several studies have highlighted the applications and biological activities of this compound:
Antimicrobial Studies
A study conducted by Dawane et al. demonstrated that derivatives of this compound exhibited enhanced inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective mechanism of action.
Anticancer Research
Research has shown that this compound induces apoptosis in human T-cell leukemia cells through mitochondrial dysfunction. This suggests its potential for further development as an anticancer therapeutic agent.
Synthesis Exploration
this compound serves as a precursor for synthesizing more complex pyridazinone derivatives, which may possess enhanced biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Functional Group Impact on Properties
Hydroxyl Group (Position 3) :
- The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to analogs lacking this group (e.g., Ethyl 6-chloropyridazine-4-carboxylate) .
- Derivatives like 6-Chloro-3-hydroxypyridazine-4-carboxylic acid (CAS 50681-26-0) replace the ethyl ester with a carboxylic acid, significantly increasing acidity (pKa ~3–4) and aqueous solubility .
Chlorine Substitution :
- Dichloro analogs (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) exhibit higher molecular weights and lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), enhancing membrane permeability but reducing metabolic stability .
- Positional isomerism (e.g., Cl at position 3 vs. 6) alters electronic effects. For instance, Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1) may undergo nucleophilic substitution more readily at position 3 .
Cyclopropyl-substituted analogs (e.g., Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate) introduce steric hindrance, which can modulate interactions with biological targets such as enzymes or receptors .
Biological Activity
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate (ECHPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
ECHPC is characterized by its unique functional groups, which include:
- A chloro group at the 6-position
- A hydroxyl group at the 3-position
- An ethyl carboxylate group at the 4-position
Its molecular formula is , and it belongs to the class of pyridazines, which are known for their aromatic properties and biological significance.
Biological Activity Overview
Research indicates that ECHPC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with various biological macromolecules, influencing cellular processes.
Antimicrobial Activity
ECHPC has shown promising results against several bacterial strains. Its antibacterial properties are attributed to the hydrazinyl and hydroxyl groups, which may enhance binding to bacterial targets.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 12 |
| Escherichia coli | 64 µg/mL | 10 |
| Pseudomonas aeruginosa | 128 µg/mL | 8 |
These results indicate that ECHPC could be a valuable candidate for developing new antibacterial agents.
Anticancer Activity
In addition to its antimicrobial properties, ECHPC has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human T-cell leukemia (CCRF-HSB-2) | 15 | Induction of apoptosis |
| Human oral epidermoid carcinoma (KB) | 20 | Inhibition of tubulin polymerization |
The compound's mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
The biological activity of ECHPC is primarily driven by its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : ECHPC may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Binding Affinity : The chloro group can participate in halogen bonding, enhancing the compound's binding affinity to its targets.
- Hydrogen Bonding : The hydrazinyl group and carboxylate oxygen can form hydrogen bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
Case Studies and Research Findings
- Antimicrobial Studies : Research conducted by Dawane et al. revealed that ECHPC derivatives exhibited better inhibitory activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective mechanism of action .
- Anticancer Research : A study highlighted that ECHPC induced apoptosis in human T-cell leukemia cells through a mechanism involving mitochondrial dysfunction . This suggests potential for further development as an anticancer therapeutic.
- Synthesis and Derivative Exploration : ECHPC serves as a precursor for synthesizing more complex pyridazinone derivatives, which may possess enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, Biginelli-like multicomponent reactions using substituted aldehydes, thioureas, and β-ketoesters under acidic conditions (e.g., HCl or acetic acid) yield pyridazine derivatives . Optimization involves varying catalysts (e.g., ZnCl₂ or K₂CO₃), solvent systems (DMF, ethanol), and temperature (80–120°C) to improve yield and purity. Monitoring by TLC or LC-MS ensures reaction completion .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement ) confirms the molecular geometry, while spectroscopic methods include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridazine ring protons at δ 7.5–8.5 ppm).
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.
- HRMS : Validate molecular weight (±1 ppm accuracy) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood due to potential respiratory irritation. Storage at 2–8°C in airtight containers prevents decomposition. Waste disposal follows hazardous chemical protocols (e.g., neutralization before incineration) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps to identify electrophilic sites (e.g., C-6 chloro group). Fukui indices predict susceptibility to nucleophilic attack, guiding functionalization strategies (e.g., replacing Cl with amines or alkoxy groups) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. X-ray crystallography provides definitive bond lengths/angles to validate tautomeric forms .
Q. How are catalytic systems optimized for asymmetric synthesis of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
